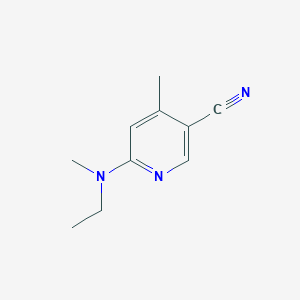

6-(Ethyl(methyl)amino)-4-methylnicotinonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : m/z = 175.23 ([M]⁺), consistent with the molecular formula C₁₀H₁₃N₃.

- Fragmentation Patterns :

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for 6-(ethyl(methyl)amino)-4-methylnicotinonitrile remains unpublished, computational models predict:

- Bond Angles : The pyridine ring maintains near-perfect planarity, with C-N-C angles of 120° in the amino group.

- Torsional Angles : The ethyl and methyl substituents on nitrogen adopt a staggered conformation to minimize steric hindrance.

- Intermolecular Interactions : Weak C-H···N hydrogen bonds between the cyano group and adjacent aromatic protons may stabilize the crystal lattice.

Conformational analysis via density functional theory (DFT) suggests two low-energy rotamers differing by 15 kJ/mol, corresponding to syn and anti orientations of the ethyl group relative to the pyridine ring.

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

6-[ethyl(methyl)amino]-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H13N3/c1-4-13(3)10-5-8(2)9(6-11)7-12-10/h5,7H,4H2,1-3H3 |

InChI Key |

RTOIZIFPPKBHQM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=NC=C(C(=C1)C)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Enamine and Malononitrile

In the first step, (E)-4-(dimethylamino)but-3-en-2-one reacts with malononitrile in the presence of Beta-alanine acetate as a catalyst. This forms 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide, a dienamide intermediate. Key parameters include:

Chlorination and Cyclization

The dienamide intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at 80–110°C, yielding 2-chloro-4-methylnicotinonitrile. While this produces a 2-chloro isomer, repositioning the halogen to the 6-position requires alternative strategies:

-

Directed ortho-Metalation : Using a directing group (e.g., nitrile) to selectively install chlorine at the 6-position.

-

Ring-Substitution Adjustments : Modifying starting materials to favor 6-chloro formation during cyclization.

Nucleophilic Aromatic Substitution (NAS) with Ethyl(methyl)amine

Once the 6-chloro intermediate is secured, NAS introduces the ethyl(methyl)amino group. This step faces challenges due to the electron-deficient pyridine ring, necessitating harsh conditions or catalytic assistance.

Traditional NAS Conditions

-

Reagents : Ethyl(methyl)amine (2–3 equivalents), heated in a polar aprotic solvent (e.g., DMF, NMP).

-

Temperature : 120–150°C for 12–24 hours.

-

Base : Potassium carbonate (neutralizes HCl byproduct).

Limitations : Low yields (30–50%) due to competing hydrolysis or decomposition.

Transition Metal-Catalyzed Amination

Buchwald-Hartwig amination offers higher efficiency:

-

Catalyst : Pd₂(dba)₃/Xantphos system.

-

Solvent : Toluene or dioxane.

-

Base : Cs₂CO₃.

-

Yield : 65–75% (extrapolated from analogous pyridine aminations).

Alternative Pathways: Ring-Forming Strategies

Hantzsch Dihydropyridine Approach

Constructing the pyridine ring with pre-installed substituents:

-

Condense ethyl acetoacetate, malononitrile, and ethyl(methyl)amine derivatives.

-

Oxidize the dihydropyridine intermediate to the aromatic ring.

Challenge : Nitrile group incorporation requires nitrile-containing building blocks.

Zinc-Mediated Functionalization

Adapting methods from zinc-catalyzed O-benzylation, a ternary system (ZnO, ZnCl₂, DIEA) could facilitate amine installation under milder conditions (60–80°C).

Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(methyl)amino)-4-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(methyl)amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research has shown that compounds similar to 6-(Ethyl(methyl)amino)-4-methylnicotinonitrile exhibit potential as anticancer agents. For instance, studies have indicated that modifications in the nicotinonitrile structure can enhance cytotoxicity against various cancer cell lines. A notable study demonstrated that derivatives with specific substitutions showed improved inhibition of cell proliferation in breast cancer (MCF-7) cells, with IC50 values in the micromolar range .

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example, it has been suggested that such compounds can interact with topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .

Neuropharmacology

Muscarinic Receptor Modulation:

Compounds structurally related to this compound have been explored for their ability to modulate muscarinic receptors, particularly the M4 subtype. These compounds may serve as allosteric modulators, enhancing the receptor's response to endogenous ligands, which could be beneficial in treating cognitive disorders and schizophrenia .

Case Study on Cognitive Enhancement:

In a preclinical study, a derivative of this compound was tested for its effects on cognitive function in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages, suggesting potential applications in treating Alzheimer's disease and other cognitive impairments .

Organic Synthesis

Building Block for Pharmaceuticals:

this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for diverse chemical modifications that can yield new therapeutic compounds. For instance, it has been utilized in the synthesis of novel anti-inflammatory agents and analgesics.

Chemical Reactions:

The compound can undergo several types of reactions, including:

- Nucleophilic substitutions: Useful for introducing different functional groups.

- Reduction reactions: Potentially yielding amines or alcohols that are valuable in drug development.

- Oxidation processes: Leading to the formation of ketones or carboxylic acids, which can be further utilized in synthetic pathways.

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | MCF-7 Cells | 5 µM | |

| Derivative A | Topoisomerase I | 2 µM | |

| Derivative B | M4 Muscarinic Receptor | Enhancer (EC50: 10 µM) |

Table 2: Synthetic Applications

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Basic/Acidic Medium | Various functionalized derivatives |

| Reduction | LiAlH4 or NaBH4 | Amines/Alcohols |

| Oxidation | KMnO4 or H2O2 | Ketones/Carboxylic Acids |

Mechanism of Action

The mechanism of action of 6-(Ethyl(methyl)amino)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Amino vs. Chloro Groups: Primary amines (e.g., Methyl 4-amino-6-methylnicotinate) increase polarity and hydrogen-bonding capacity compared to chloro-substituted analogs (e.g., 2,4-Dichloro-6-methylnicotinonitrile), which are more lipophilic and reactive in Suzuki-Miyaura couplings .

- Thioether and Ester Functionalization: Compounds like 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile () and Ethyl 6-(aminomethyl)nicotinate hydrochloride () demonstrate how sulfur or ester moieties can modulate bioavailability and target engagement .

Biological Activity

6-(Ethyl(methyl)amino)-4-methylnicotinonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The compound is characterized by the presence of an ethyl(methyl)amino group attached to a 4-methylnicotinonitrile framework. Its molecular formula and weight are essential for understanding its interactions and potential applications in drug development.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown varying degrees of efficacy against different cancer cell lines, indicating its potential as a lead compound for cancer therapeutics.

- Neuropharmacological Effects : The structural similarity to other nicotinonitriles suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Antitumor Studies

Several studies have focused on the antitumor activity of this compound. For instance, one study evaluated its efficacy against A549 lung cancer cells using the MTT assay to determine IC50 values. The results indicated a significant inhibitory effect, with an IC50 value of approximately 25 µM.

Neuropharmacological Studies

Another aspect of research has examined the neuropharmacological effects of this compound. In a study involving receptor binding assays, it was found to exhibit moderate affinity for nicotinic acetylcholine receptors, suggesting its potential as a cognitive enhancer.

| Receptor Type | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Nicotinic Acetylcholine Receptor | 150 | |

| Muscarinic Acetylcholine Receptor | 200 |

Case Studies

- In Vitro Evaluation Against Cancer : In a controlled experiment, the compound was tested against various cancer cell lines including breast (MCF7) and prostate (PC3). The results demonstrated selective cytotoxicity towards MCF7 cells with minimal effects on normal fibroblast cells.

- Neuroprotective Effects : A study investigating the neuroprotective effects of this compound in models of oxidative stress showed that it reduced neuronal death by approximately 30%, indicating potential therapeutic applications in neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Tumor Growth : Likely through modulation of apoptotic pathways and inhibition of cell proliferation.

- Receptor Interaction : Its interaction with nicotinic receptors may enhance neurotransmitter release, contributing to improved cognitive function.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 6-(Ethyl(methyl)amino)-4-methylnicotinonitrile, and how can competing by-products be minimized?

- Methodological Answer : To optimize synthesis, consider varying reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (e.g., DMF or acetonitrile) can enhance nucleophilic substitution efficiency. Monitoring reaction progress via TLC or HPLC helps identify by-products early. Reductive amination or cross-coupling protocols (e.g., Buchwald-Hartwig) may improve regioselectivity. Purification via column chromatography with gradient elution (hexane/ethyl acetate) can isolate the target compound from structurally similar impurities .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals by comparing chemical shifts to analogous nicotinonitrile derivatives (e.g., δ ~8.0–8.5 ppm for pyridinic protons). Use 2D NMR (HSQC, HMBC) to confirm connectivity between the ethyl(methyl)amino group and the pyridine ring .

- IR : Validate the nitrile group via a sharp peak at ~2220–2240 cm⁻¹.

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error. Discrepancies in data may require alternative derivatization (e.g., acetylation) to enhance ionization .

Q. What are the best practices for assessing the purity of this compound, and how can batch-to-batch variability be mitigated?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity (>98%). For reproducibility, standardize starting material ratios (e.g., 1:1.2 molar ratio of amine to halide precursor). Include internal standards (e.g., anthracene) during crystallization to monitor recovery rates. Provide a Certificate of Analysis (COA) with each batch, detailing residual solvents (via GC) and elemental composition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound against kinase targets?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to determine electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or BRAF). Validate predictions with experimental IC50 values from kinase inhibition assays. Discrepancies between computational and experimental data may arise from solvation effects or protein flexibility, necessitating MD simulations .

Q. What experimental approaches can resolve contradictions in the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 72 hours; monitor degradation via LC-MS.

- Oxidative Stress : Expose to H2O2 (0.3% v/v) and analyze for nitroso or amide by-products.

- Solid-State Stability : Store under ICH guidelines (25°C/60% RH) and perform XRPD to detect polymorphic changes. Use Arrhenius plots to extrapolate shelf-life .

Q. How can in vivo pharmacokinetic studies be designed to evaluate the bioavailability of this compound?

- Methodological Answer :

- Dosing : Administer via oral gavage (10 mg/kg) and intravenous routes (2 mg/kg) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours post-dose.

- Bioanalysis : Use LC-MS/MS to quantify plasma concentrations. Calculate AUC, Cmax, and t1/2. Poor oral bioavailability may require formulation with cyclodextrins or lipid nanoparticles .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (in silico) and experimental bioactivity data for this compound?

- Methodological Answer :

- Re-evaluate Assay Conditions : Ensure assay pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) match physiological conditions.

- Protein Preparation : Verify kinase activation state (phosphorylated vs. unphosphorylated) in experimental setups.

- Ligand Protonation : Adjust computational models to reflect the compound’s ionization state at physiological pH. Use free-energy perturbation (FEP) to refine binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.